An In-depth Technical Guide to erythro-Glycopyrronium Bromide (CAS: 51186-83-5)
An In-depth Technical Guide to erythro-Glycopyrronium Bromide (CAS: 51186-83-5)
This guide provides a comprehensive technical overview of erythro-Glycopyrronium bromide, a potent anticholinergic agent. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical synthesis, stereochemistry, pharmacological profile, analytical methodologies, and regulatory landscape. The information is structured to facilitate a deep understanding of the compound's scientific and therapeutic value.
Introduction and Chemical Identity
erythro-Glycopyrronium bromide is a synthetic quaternary ammonium compound renowned for its potent anticholinergic properties.[1] It is a member of the muscarinic antagonist class of drugs, which function by competitively inhibiting the action of acetylcholine at muscarinic receptors.[2] This blockade leads to a reduction in smooth muscle contraction and secretions, forming the basis of its therapeutic applications.[1] The compound is a racemic mixture of the (R,S) and (S,R) enantiomers.[3]
The chemical structure of erythro-Glycopyrronium bromide features a glycopyrrolate backbone, with the bromide ion serving as a counterion to enhance solubility and stability.[1]
Table 1: Chemical and Physical Properties of erythro-Glycopyrronium bromide
| Property | Value | Source(s) |
| CAS Number | 51186-83-5 | [4] |
| Molecular Formula | C₁₉H₂₈BrNO₃ | [4] |
| Molecular Weight | 398.33 g/mol | [4] |
| Appearance | White or almost white crystalline powder | [5] |
| Melting Point | 175 °C | [4] |
| Solubility | Freely soluble in water; Soluble in ethanol; Very slightly soluble in methylene chloride. | [4] |
| IUPAC Name | [(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | [4] |
| Synonyms | Pyrrolidinium, 3-[(cyclopentylhydroxyphenylacetyl)oxy]-1,1-dimethyl-, bromide, (R,S)-(±)-; Ritropirronium bromide | [1] |
Synthesis and Manufacturing
The synthesis of erythro-Glycopyrronium bromide typically involves a multi-step process culminating in a quaternization reaction. While various synthetic routes have been described, a common approach involves the esterification of α-cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol, followed by methylation of the resulting tertiary amine.[6][7]
Illustrative Synthesis Pathway
A representative synthesis workflow is outlined below, based on established methodologies.[3][6][7]
Caption: Generalized synthesis workflow for erythro-Glycopyrronium bromide.
Detailed Laboratory-Scale Synthesis Protocol
This protocol is a composite representation derived from publicly available patent literature and should be adapted and optimized for specific laboratory conditions.[3][6]
Step 1: Esterification
-
Dissolve α-cyclopentyl mandelic acid (150g) in 1kg of dimethylformamide (DMF) in a dry 5L reaction vessel.
-
Add 135g of N,N'-carbonyldiimidazole (CDI) and stir the mixture for 2 hours at 18°C.
-
Add 85g of 1-methyl-3-pyrrolidinol and heat the reaction mixture to 60°C over 1 hour.
-
Maintain the temperature and continue stirring for 18 hours.
-
After cooling, terminate the reaction by adding 1kg of purified water to yield the intermediate ester.
-
Extract the intermediate with 1kg of toluene and wash the organic layer three times with purified water.
Step 2: Quaternization
-
Concentrate the toluene solution of the intermediate under reduced pressure to a 50% solution.
-
Dilute with 600g of n-propyl alcohol and cool the solution to 0°C.
-
Add 85g of methyl bromide and stir at 0°C for 2 hours.
-
Subsequently, heat the mixture to 60°C and then stop the reaction.
-
Cool to room temperature and collect the crude product by suction filtration.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of methanol and methyl ethyl ketone or n-propyl alcohol, to obtain high-purity erythro-Glycopyrronium bromide.[3][8] A common technique involves dissolving the crude material in a minimal amount of a good solvent (e.g., methanol or 1-propanol) at an elevated temperature (e.g., 80°C) and then inducing crystallization by cooling and seeding with crystals of the desired diastereomer.[8]
Stereochemistry and Pharmacological Potency
Glycopyrronium bromide possesses two chiral centers, leading to the existence of two diastereomeric pairs of enantiomers: erythro and threo.[9] The erythro form is a racemic mixture of the (2R,3'S) and (2S,3'R) enantiomers, while the threo form consists of the (2R,3'R) and (2S,3'S) enantiomers.[9]
The erythro form of glycopyrronium bromide is known to be more potent than the threo form.[2] This difference in pharmacological activity is attributed to the specific stereochemical arrangement of the substituents, which influences the binding affinity to muscarinic receptors.[9] The rigid conformation of the erythro isomer, with its two five-membered rings in an envelope conformation, and the spatial arrangement of the acetylcholine-like moiety are critical for its high-affinity interaction with the receptor binding site.[9]
Pharmacological Profile
Mechanism of Action
erythro-Glycopyrronium bromide is a competitive antagonist of acetylcholine at muscarinic receptors.[1] It exhibits a high affinity for M1 and M3 receptors, and a lower affinity for M2 receptors.[5] In the airways, the blockade of M3 receptors on smooth muscle cells leads to bronchodilation, while antagonism of M1 and M3 receptors on submucosal glands reduces mucus secretion. The lower affinity for M2 receptors is thought to contribute to a lower incidence of tachycardia, a common side effect of less selective antimuscarinic agents.[5]
Caption: Simplified signaling pathway of erythro-Glycopyrronium bromide's mechanism of action.
Pharmacokinetics (ADME)
The pharmacokinetic profile of glycopyrronium bromide is highly dependent on the route of administration.
Table 2: Pharmacokinetic Parameters of Glycopyrronium Bromide
| Parameter | Inhaled Administration | Oral Administration | Intravenous Administration | Source(s) |
| Absolute Bioavailability | ~40% (of which a small fraction is from GI absorption) | Low and variable (<5%) | 100% | [2][6] |
| Time to Peak Plasma Concentration (Tmax) | <20 minutes | 3.1 hours | Not Applicable | [1] |
| Protein Binding | 38-44% | 38-44% | 38-44% | [1] |
| Metabolism | Primarily hydrolyzed to the inactive M9 metabolite. Mediated mainly by CYP2D6 with minor contributions from other CYP enzymes. | Primarily hydrolyzed to the inactive M9 metabolite. Mediated mainly by CYP2D6 with minor contributions from other CYP enzymes. | Primarily hydrolyzed to the inactive M9 metabolite. Mediated mainly by CYP2D6 with minor contributions from other CYP enzymes. | [1] |
| Elimination Half-life | 33-53 hours | 3.0 hours | 0.83 ± 0.27 hours | [1] |
| Excretion | Primarily renal excretion of unchanged drug. | Primarily renal excretion of unchanged drug. | ~85% recovered in urine as unchanged drug; <5% in bile. | [1] |
Analytical Methodologies
Robust analytical methods are crucial for the quality control, stability testing, and pharmacokinetic analysis of erythro-Glycopyrronium bromide. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating RP-HPLC method is essential for the accurate quantification of glycopyrronium bromide and its related substances.
Table 3: Exemplar HPLC Method Parameters
| Parameter | Description | Source(s) |
| Column | Base deactivated C18 (e.g., Nucleosil) | [10] |
| Mobile Phase | Phosphate buffer (pH 2.30) with sodium-1-decanesulfonate (0.01 M) / Methanol (35/65; v/v) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Column Temperature | 40°C | [10] |
| Detection Wavelength | 222 nm | |
| Injection Volume | 20 µL |
Method Validation (as per ICH Q2(R1) Guidelines): A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose.
-
Linearity: The method should demonstrate linearity over a specified concentration range (e.g., LOQ to 200% of the specification limit).
-
Accuracy: Recovery studies should be conducted at different concentration levels (e.g., 50-150%), with acceptance criteria typically between 98-102%.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed, with the relative standard deviation (RSD) not exceeding a predefined limit (e.g., <2%).
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities, degradants, and matrix components should be demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to establish the method's sensitivity.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid and versatile alternative for the quantification of glycopyrronium bromide and its impurities.
Table 4: Exemplar HPTLC Method Parameters
| Parameter | Description | Source(s) |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F₂₅₄ | [11] |
| Mobile Phase | Dichloromethane : Methanol : Formic acid (10:0.5:0.5, v/v/v) | [11] |
| Detection Wavelength | 220 nm | [11] |
| Quantification Range | 0.3-10 µ g/spot | [11] |
Method Validation (as per ICH Guidelines): Similar to HPLC, the HPTLC method must be validated for linearity, accuracy, precision, specificity, LOD, and LOQ to ensure reliable results.[11]
Regulatory Landscape and Quality Control
erythro-Glycopyrronium bromide is an approved active pharmaceutical ingredient (API) in numerous jurisdictions, including by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] Manufacturers of glycopyrronium bromide are required to adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.[12]
Pharmacopeial monographs, such as those in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official standards for the identity, purity, and quality of glycopyrronium bromide.[13][14] These monographs typically include specifications for:
-
Identification: Using techniques like Infrared (IR) spectroscopy.[14]
-
Assay: To determine the content of the active substance, usually by a validated chromatographic method. The USP specifies a content of not less than 98.0% and not more than 100.5% on a dried basis.[14]
-
Impurities: Limits for related substances and process impurities.
-
Loss on Drying: To control the water content.[14]
-
Residue on Ignition: To limit inorganic impurities.
Adherence to these pharmacopeial standards is mandatory for products marketed in the respective regions.
Therapeutic Applications
erythro-Glycopyrronium bromide is primarily used in the management of respiratory conditions, most notably Chronic Obstructive Pulmonary Disease (COPD).[1] It is also indicated for reducing secretions in various clinical settings.[2]
Table 5: Key Therapeutic Indications of Glycopyrronium Bromide
| Indication | Route of Administration | Mechanism of Benefit |
| Chronic Obstructive Pulmonary Disease (COPD) | Inhalation | Long-acting bronchodilation through M3 receptor antagonism. |
| Reduction of Salivary, Tracheobronchial, and Pharyngeal Secretions | Injection | Antisecretory effect via M1 and M3 receptor blockade. |
| Adjunctive Therapy for Peptic Ulcer | Oral, Injection | Reduction of gastric acid secretion. |
| Primary Axillary Hyperhidrosis | Topical | Inhibition of sweat gland activity. |
| Sialorrhea (Excessive Drooling) | Oral | Reduction of saliva production. |
Conclusion
erythro-Glycopyrronium bromide is a well-established and clinically valuable anticholinergic agent with a defined mechanism of action and a favorable pharmacokinetic profile for its primary indications. The stereochemistry of the molecule is critical to its potency, with the erythro form being the therapeutically active diastereomer. A thorough understanding of its synthesis, analytical methodologies, and regulatory requirements is essential for researchers and professionals involved in the development and manufacturing of drug products containing this active pharmaceutical ingredient. The continued application of modern analytical techniques and adherence to stringent quality standards will ensure the ongoing safety and efficacy of erythro-Glycopyrronium bromide in clinical practice.
References
- A process for preparing glycopyrronium bromide.
- Crystallisation and Purification of Glycopyrronium Bromide.
- Nebija D, Walter M, Lachmann B, Kopelent H, Noe CR. Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. Pharmazie. 2007;62(6):406-410.
-
erythro-Glycopyrronium bromide | C19H28BrNO3 | CID 67204829. PubChem. Accessed January 26, 2026. [Link]
- Method for preparation of glycopyrronium bromide.
- Preparation method of glycopyrronium bromide.
- Vizi ES, Somogyi GT. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology. 1993;347(5):591-597.
- Guy JJ, Hamor TA. Stereochemistry of anticholinergic agents. Part II. Crystal and molecular structure of glycopyrronium bromide. J Chem Soc Perkin Trans 2. 1973;14:1875-1879.
-
Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection. OUCI. Accessed January 26, 2026. [Link]
-
Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. PubMed. Accessed January 26, 2026. [Link]
-
Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat. PubMed. Accessed January 26, 2026. [Link]
-
Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. PMC. Accessed January 26, 2026. [Link]
-
HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities. PubMed. Accessed January 26, 2026. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Accessed January 26, 2026. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Accessed January 26, 2026. [Link]
-
FDA-Approved Glycopyrronium Bromide API Manufacturers & Suppliers. Pharmaoffer.com. Accessed January 26, 2026. [Link]
-
Glycopyrronium Bromide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. Accessed January 26, 2026. [Link]
-
Draft Guidance on Glycopyrrolate Active ingredient. accessdata.fda.gov. Accessed January 26, 2026. [Link]
-
Glycopyrronium Bromide Solution – BP 2023. Accessed January 26, 2026. [Link]
-
Detailed view - CRS catalogue. Accessed January 26, 2026. [Link]
-
USP Monographs: Glycopyrrolate. USP29-NF24. Accessed January 26, 2026. [Link]
-
Erythro and Threo Nomenclature. YouTube. Accessed January 26, 2026. [Link]
-
Erythro vs. Threo: Understanding Stereochemical Nuances. Oreate AI Blog. Accessed January 26, 2026. [Link]
-
Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. Chiralpedia. Accessed January 26, 2026. [Link]
-
A Pharmacological Profile of Glycopyrrolate: Interactions at the Muscarinic Acetylcholine Receptor. DTIC. Accessed January 26, 2026. [Link]
-
Direct Muscarinic Agonists - in 2 mins!. YouTube. Accessed January 26, 2026. [Link]
-
Glycopyrronium | C19H28NO3+ | CID 3494. PubChem. Accessed January 26, 2026. [Link]
-
HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities. | Request PDF. ResearchGate. Accessed January 26, 2026. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection. PubMed. Accessed January 26, 2026. [Link]
-
HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities. Semantic Scholar. Accessed January 26, 2026. [Link]
-
AQbD-Based Development and Validation of HPTLC Method for Simultaneous Determination of Glycopyrronium, Formoterol Fumarate and Budesonide in Rotacaps. Journal of Chromatographic Science. Accessed January 26, 2026. [Link]
Sources
- 1. CAS 51186-83-5: erythro-Glycopyrronium bromide [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. US20080227988A1 - Crystallisation and Purification of Glycopyrronium Bromide - Google Patents [patents.google.com]
- 4. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103819384A - Preparation method of glycopyrronium bromide - Google Patents [patents.google.com]
- 7. CN102627595A - Method for preparation of glycopyrronium bromide - Google Patents [patents.google.com]
- 8. EP3204354A1 - A process for preparing glycopyrronium bromide - Google Patents [patents.google.com]
- 9. erythro-Glycopyrronium bromide | 51186-83-5 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycopyrronium Bromide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 13. Glycopyrronium bromide EP Reference Standard CAS 596-51-0 Sigma Aldrich [sigmaaldrich.com]
- 14. pharmacopeia.cn [pharmacopeia.cn]
